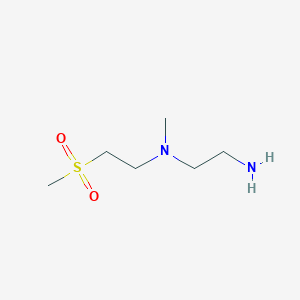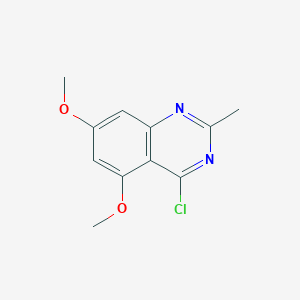
8-Fluoroindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoroindolizine is a fluorinated derivative of indolizine, a nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroindolizine typically involves the introduction of a fluorine atom into the indolizine ring. One common method is the 1,3-dipolar cycloaddition of difluoro-substituted pyridinium ylides with dimethyl maleate or fumaronitrile. This reaction is followed by dehydrofluorination and dehydrogenation steps to yield the final product . The reaction conditions often include the use of ultrasound, CF2Br2, Pb, and Bu4NBr as reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoroindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide (MnO2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: MnO2 in an organic solvent.
Reduction: H2 gas with a palladium catalyst.
Substitution: Various electrophiles in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted indolizine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
8-Fluoroindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
Mecanismo De Acción
The mechanism of action of 8-Fluoroindolizine involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application, but generally involve interactions with enzymes, receptors, and other proteins .
Comparación Con Compuestos Similares
- 3-Fluoroindolizine
- 6-Fluoroindolizine
- 7-Fluoroindolizine
Comparison: 8-Fluoroindolizine is unique due to the position of the fluorine atom at the 8th position of the indolizine ring. This specific positioning can influence the compound’s chemical reactivity and biological activity. Compared to other fluorinated indolizines, this compound may exhibit different properties in terms of stability, solubility, and interaction with biological targets .
Propiedades
Fórmula molecular |
C8H6FN |
|---|---|
Peso molecular |
135.14 g/mol |
Nombre IUPAC |
8-fluoroindolizine |
InChI |
InChI=1S/C8H6FN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H |
Clave InChI |
JAANJGNHTYJCEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=CC=C(C2=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid hydrochloride](/img/structure/B13655115.png)

![2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile](/img/structure/B13655138.png)



![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)

![{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)
